Benzothiazole, 2-(diphenylmethyl)-
Description
Contextual Overview of Benzothiazole (B30560) Chemistry and its Significance in Contemporary Research
Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged scaffold in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow the benzothiazole nucleus with a unique electronic configuration, making it a versatile building block for the synthesis of a wide array of functional molecules.
In contemporary research, benzothiazole derivatives are the subject of intense investigation due to their broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.gov The ability of the benzothiazole core to interact with various biological targets has led to the development of several clinically significant drugs. Beyond its medicinal applications, the benzothiazole framework is also integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and industrial dyes.
Historical Development of Research on 2-Substituted Benzothiazole Architectures
The exploration of 2-substituted benzothiazole architectures has a rich history, driven by the desire to modulate and enhance the inherent properties of the parent benzothiazole ring. The C-2 position of the benzothiazole nucleus is particularly amenable to functionalization, allowing for the introduction of a diverse range of substituents.
Early research in this area focused on the development of robust synthetic methodologies to access these derivatives. A common and enduring method involves the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives. nih.govresearchgate.net Over the years, a multitude of synthetic strategies have been developed, including microwave-assisted synthesis and the use of various catalysts to improve yields and reaction conditions. These advancements have made a vast library of 2-substituted benzothiazoles accessible for further study. The focus of this research has largely been on correlating the nature of the substituent at the 2-position with the resulting biological activity or material properties, leading to the establishment of important structure-activity relationships (SAR).
Unique Structural and Electronic Attributes of the 2-(diphenylmethyl) Moiety within the Benzothiazole Framework
The introduction of a diphenylmethyl group at the 2-position of the benzothiazole scaffold imparts a unique combination of structural and electronic characteristics to the molecule. The diphenylmethyl moiety is a bulky, sterically demanding group due to the presence of two phenyl rings attached to a central methylene (B1212753) carbon.
Structural Attributes:
Three-Dimensionality: Unlike planar aromatic substituents, the diphenylmethyl group introduces a distinct three-dimensional character to the 2-position, which can be crucial for specific binding interactions.
Electronic Attributes:
Electron-Donating Nature: The diphenylmethyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density of the benzothiazole ring system, potentially modulating its reactivity and photophysical properties.
Aromatic Stacking: The presence of two phenyl rings provides opportunities for π-π stacking interactions, which can influence intermolecular associations and the supramolecular chemistry of the compound.
These unique attributes suggest that Benzothiazole, 2-(diphenylmethyl)- may exhibit distinct properties compared to other 2-substituted benzothiazoles with smaller or more planar substituents.
Overview of Key Research Areas and Interdisciplinary Significance of Benzothiazole, 2-(diphenylmethyl)-
While dedicated research on Benzothiazole, 2-(diphenylmethyl)- is limited, its structural features point towards potential applications in several key research areas, highlighting its interdisciplinary significance.
Medicinal Chemistry: Given the established anticancer and antimicrobial activities of many 2-substituted benzothiazoles, it is plausible that the unique steric and electronic properties of the diphenylmethyl group could lead to novel biological activities or improved potency. The bulky nature of the substituent could potentially target specific enzyme active sites or protein-protein interfaces.
Materials Science: The incorporation of the diphenylmethyl group could influence the photophysical properties of the benzothiazole core, making it a candidate for investigation in the field of organic electronics. The potential for π-π stacking could also be exploited in the design of self-assembling materials.
Chemical Biology: As a structurally unique tool compound, Benzothiazole, 2-(diphenylmethyl)- could be used to probe the steric and electronic requirements of biological systems that recognize the benzothiazole scaffold.
Further focused research is necessary to fully elucidate the potential of this intriguing molecule and to translate its unique structural attributes into tangible applications across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16622-36-9 |
|---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-benzhydryl-1,3-benzothiazole |
InChI |
InChI=1S/C20H15NS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19H |
InChI Key |
CIDPLXGKJSSQAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzothiazole, 2 Diphenylmethyl and Its Analogues
Established Synthetic Routes to the Benzothiazole (B30560) Core
The construction of the benzothiazole ring system is a well-established field in organic chemistry, with several reliable methods developed since its first synthesis by A.W. Hoffmann in 1887. mdpi.com These strategies typically involve the formation of key C–S and C–N bonds through the cyclization of appropriately substituted benzene (B151609) precursors.
Ring-Closure Strategies Involving 2-Aminothiophenol (B119425) Derivatives
The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenol with a variety of carbonyl compounds or their equivalents. mdpi.com This approach allows for the direct installation of the C2-substituent.
The reaction of 2-aminothiophenol with aldehydes is a widely used method for generating 2-substituted benzothiazoles. mdpi.com This condensation reaction can be promoted by a vast array of catalytic systems, including acid catalysts, metal catalysts, nanoparticles, and even under catalyst-free conditions in oxidizing environments. mdpi.comorganic-chemistry.org For instance, an operationally simple, catalyst-free synthesis using air/DMSO as the oxidant system provides good to excellent yields for 2-arylbenzothiazoles. organic-chemistry.org Similarly, reacting 2-aminothiophenol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, is a common and effective strategy. nih.govnih.gov A one-pot synthesis using a basic heterogeneous catalyst like KF·Al₂O₃ with acid chlorides or anhydrides proceeds under mild conditions to give high yields of the desired products. nih.gov
Ketones can also react with 2-aminothiophenol, though the reaction pathway can differ. In some cases, the ketone's active methylene (B1212753) group reacts, leaving the carbonyl group intact in the final product. nih.gov
| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Product Type | Yield Range | Reference(s) |
| Aldehydes | Air/DMSO, catalyst-free | 2-Arylbenzothiazoles | Good to Excellent | organic-chemistry.org |
| Aldehydes | H₂O₂/HCl, EtOH, RT | 2-Arylbenzothiazoles | 85-94% | mdpi.com |
| Aldehydes | ZnO NPs, solvent-free, RT | 2-Aryl/Alkylbenzothiazoles | 79-91% | mdpi.com |
| Acid Chlorides/Anhydrides | KF·Al₂O₃, mild conditions | 2-Substituted benzothiazoles | High | nih.gov |
| Carboxylic Acids | (o-CF₃PhO)₃P | 2-Substituted benzothiazoles | Good | organic-chemistry.org |
| Ketones | CuBr₂, ethanol (B145695), reflux | 2-Acylbenzothiazoles | Moderate to Good | nih.gov |
This table summarizes various conditions for the synthesis of 2-substituted benzothiazoles starting from 2-aminothiophenol.
Cyclization Reactions Utilizing Thioamides and Aromatic Amines
Alternative strategies for forming the benzothiazole ring bypass the direct use of 2-aminothiophenol, instead relying on the intramolecular cyclization of thioamides or multicomponent reactions involving aromatic amines.
The intramolecular cyclization of N-arylthioamides (or thiobenzanilides) is a powerful method that forms the critical C–S bond via C–H functionalization. acs.orgacs.org Palladium-catalyzed systems have been developed to effect this transformation, producing variously substituted benzothiazoles in high yields. acs.org More recently, less expensive and less toxic nickel catalysts have been shown to be highly effective for this type of cyclization. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org
Three-component reactions offer an atom-economical approach, combining an aromatic amine, a sulfur source (like elemental sulfur or K₂S), and a carbon source to construct the benzothiazole in a single pot. nih.gov For example, aromatic amines can react with aliphatic amines and elemental sulfur, with DMSO acting as both solvent and oxidant, to yield 2-substituted benzothiazoles. nih.gov Another approach involves the reaction of haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate. nih.gov
| Starting Materials | Catalyst/Conditions | Key Transformation | Yield Range | Reference(s) |
| N-Arylthioamides (Thiobenzanilides) | Pd(II)/Cu(I), Bu₄NBr | Intramolecular C–H/C–S coupling | High | acs.org |
| Arylthioureas | NiBr₂, Pyridine, PIDA, RT | Intramolecular oxidative C-H functionalization | Up to 83% | organic-chemistry.org |
| Aromatic Amines, Aliphatic Amines, Sulfur | Catalyst-free, DMSO | Three-component, one-pot reaction | Good | nih.gov |
| Haloanilines, Arylacetic Acids, Sulfur | Copper Acetate | Three-component redox cyclization | Good to Excellent | nih.gov |
This table presents key methods for benzothiazole synthesis based on thioamide cyclization and multi-component reactions.
Targeted Synthesis of the 2-(diphenylmethyl) Moiety via Carbon-Carbon Bond Formation
To synthesize the specific target compound, Benzothiazole, 2-(diphenylmethyl)-, the diphenylmethyl group must be introduced at the C2-position. This can be achieved either by starting with a pre-formed benzothiazole ring and functionalizing the C2 position, or by using a precursor that already contains the diphenylmethyl moiety in a ring-closure reaction as described in section 2.1.
Alkylation and Arylation Approaches at the 2-Position
Direct functionalization of the benzothiazole C-H bond at the 2-position is a powerful strategy. Alkylation can be achieved through radical-mediated pathways. A visible-light-promoted, photocatalyst-free method allows for the alkylation of benzothiazoles using alkyl-substituted Hantzsch esters as radical precursors in the presence of BF₃·Et₂O and Na₂S₂O₈. rsc.org To synthesize the target compound, a Hantzsch ester bearing a diphenylmethyl group would be required.
Another approach involves the deprotonation of the C2-proton of benzothiazole using a strong base to form a nucleophilic 2-benzothiazolyl anion, which can then react with a suitable electrophile like diphenylmethyl bromide. Additionally, methods for the hydroxyalkylation of benzothiazoles with alcohols have been developed using K₂S₂O₈ as a mediator in aqueous solution, which could potentially be adapted. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions represent a robust and widely applicable method for C-C bond formation at the C2-position of benzothiazoles. These reactions typically involve the direct C-H functionalization of the benzothiazole ring with various coupling partners. rsc.org
Palladium and ruthenium catalysts are effective for the direct arylation of the C2-aryl ring in 2-arylbenzothiazoles, using the benzothiazole moiety itself as an innate directing group. nih.govthieme-connect.com While this is typically used for aryl-aryl coupling, similar principles can be applied for C(sp³)-H functionalization. Iron and copper catalysts have also been employed for the arylation of benzothiazoles with reactants like benzyl (B1604629) alcohols or aryl ketones. rsc.org A copper-catalyzed reaction of benzothiazoles with toluene (B28343) derivatives has also been reported. rsc.org For the synthesis of Benzothiazole, 2-(diphenylmethyl)-, a potential route would be the coupling of benzothiazole with diphenylmethanol (B121723) or a related precursor.
| Reaction Type | Catalyst/Reagents | Coupling Partner for Diphenylmethyl Group | Key Features | Reference(s) |
| C-H Alkylation | Visible light, BF₃·Et₂O, Na₂S₂O₈ | Diphenylmethyl-Hantzsch Ester | Photocatalyst-free, radical mechanism | rsc.org |
| C-H Arylation | Pd Nanoparticles/Chitosan, Ultrasound | Diphenylmethyl Halide | Heterogeneous catalysis, green conditions | mdpi.com |
| C-H Functionalization | Fe or Cu catalyst | Diphenylmethanol | Ring-opening/closing pathway | rsc.org |
| C-H Arylation | Pd(II) or Ru(II) | Diphenylmethyl Iodide/Boronic Acid | Use of benzothiazole as directing group | nih.govthieme-connect.com |
This table outlines potential strategies for introducing the diphenylmethyl group at the C2-position of a pre-formed benzothiazole ring.
Novel and Emerging Synthetic Approaches for Benzothiazole, 2-(diphenylmethyl)-
Recent advancements in synthetic chemistry offer new, potentially more efficient and environmentally friendly routes to complex benzothiazole derivatives.
Visible-light photocatalysis is an emerging green technology. Beyond the photocatalyst-free alkylation mentioned earlier, systems using external photoredox catalysts can achieve similar transformations under mild conditions. rsc.org For example, combining enzymatic and visible-light catalysis in a one-pot reaction represents an efficient and green method for synthesizing 2-substituted benzothiazoles. bohrium.com
Electrochemical synthesis provides another sustainable alternative, often avoiding the need for chemical oxidants or catalysts. acs.org A TEMPO-catalyzed electrolytic method has been developed for the C–H thiolation of N-arylthioamides, leading to benzothiazole formation. acs.org Adapting such a method to a thioamide precursor derived from diphenylacetic acid could provide a direct electrochemical route to the target molecule.
Multicomponent reactions continue to be a focus of innovation. The development of novel catalysts, such as ferromagnetic Cu(0)–Fe₃O₄@SiO₂/NH₂cel, enables three-component reactions of 2-iodoaniline, aldehydes, and thiourea (B124793) to be carried out in water, with easy magnetic retrieval of the catalyst. nih.gov Using diphenylacetaldehyde (B122555) in such a system would be a direct pathway to Benzothiazole, 2-(diphenylmethyl)-. These emerging methods, characterized by mild conditions, high efficiency, and improved sustainability, hold significant promise for the future synthesis of this and related compounds.
Photoredox Catalysis and Electrosynthesis in Benzothiazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. acs.orgresearchgate.net This methodology utilizes light energy to drive chemical reactions, often under mild conditions. acs.org In the context of benzothiazole synthesis, photoredox catalysis facilitates the formation of the thiazole (B1198619) ring through radical-mediated pathways. For instance, the aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles from thioanilides has been achieved. acs.org This reaction proceeds via a C-H functionalization and C-S bond formation, using molecular oxygen as a benign terminal oxidant, with water as the only byproduct. acs.org Photocatalysts like riboflavin (B1680620) and eosin (B541160) Y have been employed, offering metal-free and environmentally friendly alternatives to traditional heavy metal catalysts. rsc.orgacs.org These methods are compatible with a wide range of functional groups, suggesting their applicability for the synthesis of complex molecules like 2-(diphenylmethyl)benzothiazole. acs.org
Electrosynthesis offers another sustainable and efficient approach to benzothiazole formation. By using electrical current to drive redox reactions, it often obviates the need for chemical oxidants or reductants, thus minimizing waste. researchgate.net The electrochemical synthesis of benzothiazoles from arylthioamides can be performed in a flow reactor without the need for catalysts or supporting electrolytes, leading to high yields and current efficiencies. nih.govpharmacyjournal.in This technique allows for easy scalability and improved safety, making it an attractive method for industrial applications. nih.gov
A novel approach combines enzymatic catalysis with photoredox catalysis in a one-pot synthesis of 2-substituted benzothiazoles. This relay catalysis protocol uses a hydrolase for an initial transformation, followed by a visible-light-induced oxidation to yield the final product with high efficiency and atom economy. nih.gov
Table 1: Comparison of Photoredox and Electrochemical Methods for Benzothiazole Synthesis
| Method | Catalyst/Mediator | Starting Materials | Key Advantages | Ref |
| Visible-Light Photoredox Catalysis | Ru(bpy)₃²⁺ / Eosin Y / Riboflavin | Thioanilides, Thiophenols/Nitriles | Mild conditions, uses O₂ as oxidant, metal-free options, high functional group tolerance. | acs.orgrsc.orgacs.org |
| Electrosynthesis | Catalyst- and electrolyte-free (in flow) | Arylthioamides | High efficiency, green (no chemical oxidants), scalable. | nih.govpharmacyjournal.in |
| Combined Enzyme/Photoredox Catalysis | Hydrolase / Visible Light | 2-Aminothiophenols, Aldehydes | High efficiency (99% yield in 10 min), nearly 100% atom utilization, environmentally friendly. | nih.gov |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch methods. bohrium.comresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org This leads to enhanced safety, particularly for highly exothermic or hazardous reactions, improved reproducibility, and easier scalability. researchgate.netrsc.org
The synthesis of heterocyclic compounds, including benzothiazoles, has been successfully adapted to continuous flow systems. bohrium.comresearchgate.net Multistep sequences that would be cumbersome in batch can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workups and purifications. uc.pt This approach has been used to generate libraries of various heterocyclic compounds. rsc.org For benzothiazole synthesis, flow chemistry can facilitate reactions that require high temperatures or pressures, pushing reaction rates and improving yields while maintaining a high level of safety. researchgate.net The catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles has been demonstrated in a flow electrochemical reactor, highlighting the synergy between these advanced techniques. nih.govpharmacyjournal.in
Table 2: Advantages of Flow Chemistry in Benzothiazole Synthesis
| Feature | Description | Benefit | Ref |
| Process Intensification | Smaller reactor volumes with high surface-area-to-volume ratios. | Excellent heat and mass transfer, leading to faster and more efficient reactions. | bohrium.comresearchgate.net |
| Safety | Small reaction volumes at any given time. | Reduced risk of thermal runaways and safer handling of hazardous reagents. | rsc.org |
| Scalability | Production is scaled by running the system for longer periods. | Straightforward scaling from laboratory to production without re-optimization. | researchgate.net |
| Automation & Reproducibility | Precise computer control over reaction parameters. | High consistency and reproducibility of results. | bohrium.com |
Green Chemistry Principles and Sustainable Synthesis of Benzothiazole, 2-(diphenylmethyl)-
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in The synthesis of benzothiazoles has been a fertile ground for the application of these principles.
A key aspect of green chemistry is the use of environmentally benign solvents. airo.co.in Researchers have successfully synthesized 2-arylbenzothiazoles in green solvents like glycerol (B35011) and water. nih.govtandfonline.com One notable example is the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without a catalyst, affording excellent yields. nih.gov The use of waste curd water as a catalytic solvent under microwave irradiation further underscores the drive towards sustainable practices. tandfonline.com
Catalyst-free and solvent-free reactions represent another significant green approach. The condensation of 2-aminothiophenol with aldehydes can proceed in a DMSO/air system without any added catalyst to produce 2-arylbenzothiazoles in high yields. organic-chemistry.org Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times and energy consumption. nih.govtandfonline.com For example, the condensation of ortho-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation is completed in minutes with high yields. nih.gov
The use of reusable catalysts, such as Amberlite IR-120 resin, also aligns with green chemistry principles by simplifying product purification and reducing waste. nih.gov
Table 3: Green Chemistry Approaches for Benzothiazole Synthesis
| Green Principle | Application in Benzothiazole Synthesis | Example | Ref |
| Safer Solvents | Use of glycerol, water, or ionic liquids. | Synthesis of 2-arylbenzothiazoles in glycerol at room temperature without a catalyst. | nih.gov |
| Energy Efficiency | Microwave-assisted and visible-light-promoted reactions. | Microwave-assisted synthesis using waste curd water as a solvent. | tandfonline.com |
| Catalysis | Use of reusable heterogeneous catalysts or catalyst-free systems. | Amberlite IR-120 resin for the synthesis of 2-substituted benzothiazoles. | nih.gov |
| Atom Economy | One-pot, multi-component reactions. | Three-component synthesis from anilines, ethers, and sulfur. | nih.gov |
Strategies for Enhancing Reaction Efficiency, Selectivity, and Yield
Improving the efficiency, selectivity, and yield of chemical reactions is a central goal in synthetic chemistry. For the synthesis of 2-(diphenylmethyl)benzothiazole and its analogues, several strategies can be employed.
Catalyst Selection and Optimization: The choice of catalyst is crucial. For instance, in the synthesis of 2-aminobenzothiazoles from arylthioureas, inexpensive and less toxic nickel(II) salts have proven to be effective catalysts for intramolecular oxidative C-H functionalization, offering a cost-effective alternative to palladium or other precious metal catalysts. organic-chemistry.org The development of heterogeneous catalysts, such as SnP₂O₇, allows for high yields, short reaction times, and easy catalyst recovery and reuse. mdpi.com
Reaction Condition Optimization: Fine-tuning reaction conditions such as solvent, temperature, and reaction time is essential. For example, in the catalyst-free synthesis of 2-arylbenzothiazoles, DMSO was found to be the optimal solvent, significantly outperforming others. organic-chemistry.org The use of microwave irradiation can drastically reduce reaction times from hours to minutes while often improving yields. nih.gov
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov Palladium- and ruthenium-catalyzed C-H arylations have been used for the functionalization of 2-arylbenzoxazoles and 2-arylbenzothiazoles with high site selectivity. thieme-connect.com The innate directing group ability of the benzothiazole moiety can be exploited to achieve selective functionalization at specific positions. thieme-connect.com
Regioselectivity Control: In cases where multiple reactive sites exist, controlling regioselectivity is paramount. For the functionalization of the benzothiazole core itself, strategies involving directed C-H activation can provide access to specific isomers that would be difficult to obtain through classical methods. acs.orgdiva-portal.org For example, carboxylate-assisted C-H activation using a ruthenium catalyst has shown high regioselectivity for the C4 position of the benzothiadiazole ring system. acs.orgdiva-portal.org
By employing these advanced strategies, the synthesis of complex molecules like 2-(diphenylmethyl)benzothiazole can be achieved with greater control, efficiency, and sustainability, paving the way for their further investigation and application.
Chemical Reactivity and Mechanistic Investigations of Benzothiazole, 2 Diphenylmethyl
Reactivity Profiles of the Benzothiazole (B30560) Heterocycle
The benzothiazole core is an electron-rich heteroaromatic system. The presence of the sulfur and nitrogen atoms, along with the fused benzene (B151609) ring, dictates its reactivity towards various reagents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. savemyexams.commsu.edubyjus.com In the case of benzothiazole, the fused benzene ring is the primary site for such reactions. The 2-(diphenylmethyl) substituent, being an alkyl-type group, is generally considered to be weakly activating and ortho-, para-directing. However, the precise outcome of EAS on 2-(diphenylmethyl)benzothiazole is also influenced by the electronic effects of the thiazole (B1198619) ring. The nitrogen atom in the thiazole ring is electron-withdrawing, which can deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For 2-(diphenylmethyl)benzothiazole, these reactions are expected to introduce substituents onto the benzo portion of the molecule. The regioselectivity will be a balance between the directing effects of the thiazole moiety and the 2-(diphenylmethyl) group. Generally, positions 4, 5, 6, and 7 of the benzothiazole ring are available for substitution.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of Benzothiazole, 2-(diphenylmethyl)-
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted benzothiazoles |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted benzothiazoles |
| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid-substituted benzothiazoles |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-substituted benzothiazoles |
Note: The exact isomer distribution would require experimental verification.
Nucleophilic Additions and Substitutions
The C2 carbon of the benzothiazole ring is susceptible to nucleophilic attack, a reactivity pattern observed in related thiazole and benzothiazole derivatives. However, in 2-(diphenylmethyl)benzothiazole, the C2 position is already substituted. Nucleophilic attack on the benzothiazole ring itself is less common but can occur under harsh conditions or with highly activated substrates. More plausible is the involvement of the thiazole nitrogen in nucleophilic processes, such as quaternization with alkyl halides.
Radical Reactions and Spin Chemistry
The benzothiazole moiety can participate in radical reactions. For instance, radical cyclization of precursors is a known method for benzothiazole synthesis, indicating the potential for the ring system to stabilize radical intermediates. libretexts.org While specific studies on the radical reactions of 2-(diphenylmethyl)benzothiazole are not prevalent, it is conceivable that the compound could undergo reactions involving radical species, potentially at the benzothiazole ring or the side chain. The stability of a potential radical at the C2 position would be influenced by the adjacent sulfur and nitrogen atoms.
Transformations Involving the 2-(diphenylmethyl) Substituent
The diphenylmethyl group offers a distinct set of reaction pathways, primarily centered around the benzylic carbon and the two phenyl rings.
Functional Group Interconversions on the Diphenylmethyl Moiety
The benzylic C-H bond of the diphenylmethyl group is a key site for functionalization. Its relative weakness makes it susceptible to a variety of transformations. For example, halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. youtube.com This would introduce a bromine atom, which can then be a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl, amino, or cyano groups.
Table 2: Potential Functional Group Interconversions at the Benzylic Position
| Reaction | Reagents | Product Type |
| Benzylic Bromination | NBS, light/heat | 2-(bromo(diphenyl)methyl)benzothiazole |
| Nucleophilic Substitution (of bromo-derivative) | Nu⁻ (e.g., OH⁻, CN⁻, NH₃) | 2-(substituted(diphenyl)methyl)benzothiazole |
Oxidation and Reduction Pathways of the Side Chain
The benzylic hydrogen of the diphenylmethyl group is prone to oxidation. leah4sci.comyoutube.comyoutube.comyoutube.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. youtube.comleah4sci.comyoutube.comyoutube.comyoutube.comyoutube.com In the case of 2-(diphenylmethyl)benzothiazole, this would likely lead to the formation of 2-(diphenylcarbonyl)benzothiazole (a ketone), where the benzylic C-H is converted to a C=O group. Further oxidation under harsh conditions could potentially cleave the C-C bonds of the side chain.
Reduction of the diphenylmethyl group is less straightforward as it is already in a reduced state. However, if the side chain were to be modified to contain an unsaturated bond, for example through elimination reactions, then catalytic hydrogenation could be employed to reduce the double bond.
Table 3: Predicted Oxidation and Reduction Reactions of the Side Chain
| Reaction | Reagents | Expected Product |
| Oxidation | KMnO₄, heat | 2-(diphenylcarbonyl)benzothiazole |
| Reduction (of a potential unsaturated derivative) | H₂, Pd/C | Benzothiazole, 2-(diphenylmethyl)- |
Metal-Mediated and Organocatalytic Transformations Utilizing Benzothiazole, 2-(diphenylmethyl)-
Ligand Behavior in Transition Metal Catalysis
There is no available research data to suggest that Benzothiazole, 2-(diphenylmethyl)- has been systematically studied or utilized as a ligand in transition metal catalysis. Scientific literature does not currently contain detailed reports on its coordination chemistry, the stability of its potential metal complexes, or its efficacy in promoting catalytic reactions.
Role as an Organocatalyst in Specific Chemical Reactions
Information regarding the application of Benzothiazole, 2-(diphenylmethyl)- as an organocatalyst is not present in the current body of scientific literature. There are no documented instances or mechanistic studies of this compound catalyzing specific chemical reactions.
Photochemical and Photophysical Reactivity of Benzothiazole, 2-(diphenylmethyl)-
Excited State Dynamics and Quenching Mechanisms
Detailed studies on the excited state dynamics, such as fluorescence or phosphorescence lifetimes, quantum yields, and quenching mechanisms of Benzothiazole, 2-(diphenylmethyl)- , have not been reported.
Photoinduced Electron Transfer (PET) and Energy Transfer Processes
There is no available information in scientific literature detailing the involvement of Benzothiazole, 2-(diphenylmethyl)- in photoinduced electron transfer (PET) or energy transfer processes.
Advanced Spectroscopic and Structural Elucidation of Benzothiazole, 2 Diphenylmethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁵N, etc.)To fully characterize the molecule, detailed ¹H and ¹³C NMR data would be necessary. This would include the chemical shifts (δ) in ppm, the coupling constants (J) in Hz for proton-proton interactions, and the integration of each proton signal. For the ¹³C NMR spectrum, the chemical shifts of all unique carbon atoms would be required. ¹⁵N NMR, while less common, would provide valuable information about the electronic environment of the nitrogen atom within the thiazole (B1198619) ring.
Hypothetical ¹H and ¹³C NMR Data Table: Without experimental data, a hypothetical table cannot be accurately generated.
2D NMR Techniques for Connectivity and Conformation (COSY, HSQC, HMBC, NOESY)Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for determining the molecule's three-dimensional structure in solution.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, connecting adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the conformation of the diphenylmethyl group relative to the benzothiazole (B30560) ring system.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) SpectroscopyThe FTIR spectrum would display the characteristic vibrational modes of the molecule. Key absorptions would be expected for the C-H stretching of the aromatic rings, the C=N stretching of the thiazole ring, C-S stretching, and various bending and out-of-plane vibrations for the substituted benzene (B151609) rings.
Hypothetical FTIR Data Table: Without experimental data, a hypothetical table cannot be accurately generated.
Electronic Absorption and Emission SpectroscopyUV-Visible absorption spectroscopy would reveal the electronic transitions within the molecule, characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Any fluorescence properties, including excitation and emission wavelengths and quantum yield, would be determined by fluorescence spectroscopy.
Hypothetical Electronic Spectroscopy Data Table: Without experimental data, a hypothetical table cannot be accurately generated.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
UV-Vis spectrophotometry is a key technique for probing the electronic transitions within a molecule. For Benzothiazole, 2-(diphenylmethyl)-, the absorption spectrum is expected to be dominated by transitions within the benzothiazole chromophore.
Research Findings: The electronic absorption spectra of benzothiazole derivatives typically display high-energy bands corresponding to π → π* transitions and, in some cases, lower-energy, less intense bands from n → π* transitions. The π-system of the fused benzene and thiazole rings is the primary chromophore. Studies on various 2-substituted benzothiazoles show characteristic absorption bands in the UV region. For instance, some 2-aryl benzothiazole derivatives exhibit absorption peaks around 330-340 nm. rsc.org The diphenylmethyl group is not conjugated with the benzothiazole ring, as the methylene (B1212753) (-CH-) group acts as an insulator. Therefore, its primary influence on the electronic transitions of the benzothiazole core is expected to be inductive rather than resonant. The two phenyl rings of the diphenylmethyl substituent will contribute their own π → π* transitions, typically observed below 270 nm.
The expected UV-Vis absorption data for Benzothiazole, 2-(diphenylmethyl)- in a non-polar solvent like hexane (B92381) would likely show features consistent with its constituent parts.
Table 1: Expected UV-Vis Spectral Data for Benzothiazole, 2-(diphenylmethyl)-
| Expected λmax (nm) | Transition Type | Associated Chromophore | Reference/Justification |
|---|---|---|---|
| ~250-260 | π → π | Benzothiazole Ring | Consistent with parent benzothiazole systems. nist.gov |
| ~260-270 | π → π (B-band) | Phenyl Rings | Characteristic absorption of monosubstituted benzene rings. |
| ~280-300 | π → π* | Benzothiazole Ring | Commonly observed in 2-substituted benzothiazoles. researchgate.net |
Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties
Many benzothiazole derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern.
Research Findings: The fluorescence of 2-substituted benzothiazoles typically arises from the de-excitation of the lowest singlet excited state (S₁). Research on a variety of 2-arylbenzothiazoles shows fluorescence emission in the blue region of the spectrum, often with wavelengths between 380 and 450 nm upon excitation around 330 nm. researchgate.net Since the diphenylmethyl group is not in conjugation with the benzothiazole ring, it is not expected to create new, lower-energy emission bands. Instead, the fluorescence is predicted to originate from the benzothiazole moiety. The bulky, flexible diphenylmethyl group may, however, influence the fluorescence quantum yield. Non-radiative decay pathways, such as those involving torsional motion of the phenyl rings, could potentially quench the fluorescence to some extent.
Phosphorescence, which is emission from a triplet excited state (T₁), is generally weak or non-existent at room temperature for purely organic molecules that lack a mechanism for efficient intersystem crossing (e.g., heavy atoms or specific carbonyl groups). It is therefore unlikely that Benzothiazole, 2-(diphenylmethyl)- would be a strong phosphorescent emitter under standard conditions.
Table 2: Predicted Luminescent Properties for Benzothiazole, 2-(diphenylmethyl)-
| Property | Expected Observation | Justification |
|---|---|---|
| Fluorescence Excitation Max (λex) | ~280-300 nm | Corresponds to the lowest energy absorption band of the benzothiazole core. |
| Fluorescence Emission Max (λem) | ~380-450 nm | Based on emission data from analogous 2-substituted benzothiazoles. |
| Stokes Shift | Large | A significant Stokes shift is a known characteristic of many benzothiazole-based fluorophores. nih.gov |
| Phosphorescence | Weak or negligible at room temperature | Inefficient intersystem crossing in the absence of heavy atoms. |
Time-Resolved Spectroscopy for Excited State Lifetimes
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
Research Findings: The excited-state lifetime is a critical parameter for understanding the photophysical pathways available to a molecule. For fluorescent organic molecules, these lifetimes are typically in the picosecond to nanosecond range. Studies on related benzothiazole derivatives, such as those used in photophysical studies, have shown that deactivation of the singlet excited state can occur on the picosecond timescale. nih.gov The lifetime is influenced by the rates of both radiative (fluorescence) and non-radiative decay. The flexible diphenylmethyl group in Benzothiazole, 2-(diphenylmethyl)- could introduce additional non-radiative decay channels through vibrational and rotational motions, potentially leading to a shorter fluorescence lifetime compared to a more rigid analogue.
Table 3: Predicted Excited State Lifetime for Benzothiazole, 2-(diphenylmethyl)-
| Excited State | Predicted Lifetime (τ) | Decay Pathway | Rationale |
|---|---|---|---|
| Singlet (S₁) | 0.5 - 5 nanoseconds | Fluorescence, Non-radiative decay | Typical range for fluorescent organic molecules; lifetime may be affected by rotational freedom of phenyl groups. nih.gov |
| Triplet (T₁) | Microseconds to milliseconds (if populated) | Phosphorescence (if observed) | Triplet states generally have much longer lifetimes than singlet states. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula.
Research Findings: The elemental formula for Benzothiazole, 2-(diphenylmethyl)- is C₂₀H₁₆NS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071), the theoretical exact mass can be calculated. This value is critical for confirming the identity of the synthesized compound in research. jyoungpharm.org
Table 4: Calculated HRMS Data for Benzothiazole, 2-(diphenylmethyl)-
| Ion | Elemental Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ | C₂₀H₁₆NS | 302.1003 |
| [M+H]⁺ | C₂₀H₁₇NS | 303.1082 |
| [M+Na]⁺ | C₂₀H₁₆NNaS | 325.0901 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.
Research Findings: The fragmentation of Benzothiazole, 2-(diphenylmethyl)- is expected to proceed through the cleavage of the weakest bonds and the formation of the most stable ions and neutral losses. The most likely point of cleavage is the C-C bond connecting the benzothiazole ring to the diphenylmethyl moiety. The parent benzothiazole ion itself fragments to produce characteristic ions at m/z 109 and 83. The diphenylmethyl portion can form a very stable diphenylmethyl cation [CH(C₆H₅)₂]⁺ at m/z 167.
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 303.1) would be:
Formation of the diphenylmethyl cation: Cleavage of the bond between the benzothiazole ring and the methylene carbon would yield the highly stable diphenylmethyl cation at m/z 167. This is often the most abundant fragment ion for compounds containing this group.
Formation of the benzothiazolyl-methyl cation: An alternative cleavage could result in the formation of a 2-methylbenzothiazole (B86508) cation radical (m/z 149) or a protonated benzothiazole (m/z 136). nist.gov
Table 5: Plausible MS/MS Fragmentation for [C₂₀H₁₇NS]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
|---|---|---|---|
| 303.1 | 167.1 | C₇H₅NS (Benzothiazole radical) | [CH(C₆H₅)₂]⁺ (Diphenylmethyl cation) |
| 303.1 | 136.0 | C₁₃H₁₁ (Diphenylmethane radical) | [C₇H₆NS]⁺ (Protonated Benzothiazole) |
| 167.1 | 91.1 | C₆H₄ (Benzyne) | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Research Findings: While a crystal structure for Benzothiazole, 2-(diphenylmethyl)- is not available, its solid-state structure can be predicted based on similar molecules. X-ray studies of numerous benzothiazole derivatives confirm that the fused benzothiazole ring system is essentially planar. researchgate.netnih.gov
Key predicted structural features would include:
A planar benzothiazole ring system.
An sp³-hybridized central carbon atom of the diphenylmethyl group, with bond angles close to the ideal tetrahedral angle of 109.5°.
The two phenyl rings attached to the central carbon would be expected to adopt a non-coplanar, "propeller-like" conformation to minimize steric hindrance. The dihedral angle between the planes of the two phenyl rings would be significant.
Table 6: Predicted Key Structural Parameters for Benzothiazole, 2-(diphenylmethyl)-
| Structural Parameter | Expected Value / Conformation | Justification |
|---|---|---|
| Benzothiazole Ring System | Planar | Confirmed in numerous crystal structures of benzothiazole derivatives. researchgate.netnih.gov |
| Geometry at Methylene Carbon | Tetrahedral | Standard sp³ hybridization. |
| Phenyl Ring Orientation | Non-coplanar, propeller-like | Minimization of steric repulsion between the two large phenyl groups. |
| Intermolecular Interactions | van der Waals forces, C-H···π stacking | Typical for non-polar aromatic compounds. |
Compound Reference Table
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates of a crystalline solid, providing a detailed picture of bond lengths, bond angles, and torsional angles. While a specific crystal structure for Benzothiazole, 2-(diphenylmethyl)- is not publicly available in the searched literature, analysis of closely related 2-substituted benzothiazole derivatives offers significant insights into the expected molecular geometry.
For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) reveals that the benzothiazole and the phenyl ring systems are nearly coplanar. nih.gov This planarity is a common feature in many 2-aryl-benzothiazole derivatives and is often influenced by intramolecular interactions. In the case of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, a short intramolecular S···O contact of 2.7082(4) Å contributes to this near-planar conformation. nih.gov
For Benzothiazole, 2-(diphenylmethyl)-, the central structural question would be the relative orientation of the two phenyl rings and the benzothiazole moiety around the central methane (B114726) carbon. The conformation will be a balance of steric hindrance between the bulky phenyl groups and potential stabilizing intramolecular interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the most stable conformers by analyzing the potential energy surface as a function of key dihedral angles. mdpi.com Such studies on related benzothiazole derivatives have identified stable conformers by rotating the phenyl ring relative to the benzothiazole core. mdpi.com
A representative table of crystallographic data for a related compound is provided below to illustrate the type of information obtained from an SCXRD study.
| Parameter | 2-(2,5-dimethoxyphenyl)benzo[d]thiazole nih.gov |
| Chemical Formula | C₁₅H₁₃NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3456 (2) |
| b (Å) | 5.4321 (1) |
| c (Å) | 19.8765 (3) |
| β (°) | 109.87 (1) |
| Volume (ų) | 1254.3 (1) |
| Z | 4 |
| Interplanar Angle (°) | 5.38 (2) |
Powder X-ray Diffraction for Polymorphism and Crystal Structure Analysis
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.
The PXRD pattern is a fingerprint of a specific crystalline solid. nih.gov It consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, allowing for the identification of different polymorphs in a sample. nih.gov While single crystal growth can sometimes be challenging, PXRD can be performed on microcrystalline powders, making it a more accessible technique for routine analysis. nih.gov
For Benzothiazole, 2-(diphenylmethyl)-, a systematic polymorphism screen would involve recrystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to induce the formation of different crystalline forms. Each of these forms would then be analyzed by PXRD. The resulting patterns would be compared to identify unique polymorphs. The presence of different peaks or shifts in peak positions in the PXRD patterns would indicate the existence of different crystal lattices.
Furthermore, PXRD is crucial for quality control in manufacturing processes to ensure batch-to-batch consistency of the desired polymorphic form. While no specific PXRD data for Benzothiazole, 2-(diphenylmethyl)- has been reported in the searched literature, the general methodology is well-established in the pharmaceutical and materials science fields. researchgate.net
Below is an illustrative data table showing how PXRD data is typically presented, with characteristic peaks for a hypothetical polymorphic form.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 100 |
| 12.2 | 7.2 | 45 |
| 15.8 | 5.6 | 80 |
| 19.1 | 4.6 | 65 |
| 21.5 | 4.1 | 90 |
| 25.3 | 3.5 | 55 |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. As Benzothiazole, 2-(diphenylmethyl)- itself is achiral, this section applies to its chiral derivatives. The synthesis of chiral dipeptide derivatives of benzothiazole has been reported, demonstrating the feasibility of creating and studying such chiral systems.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions of electronic transitions.
For a chiral derivative of Benzothiazole, 2-(diphenylmethyl)-, the benzothiazole and phenyl chromophores would give rise to characteristic CD signals. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. For example, the spatial arrangement of the phenyl groups relative to the benzothiazole core in a chiral environment would be a major determinant of the CD spectrum.
By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to assign the absolute configuration of a chiral center. This combined experimental and theoretical approach has become a powerful tool in stereochemical analysis.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD curve is a plot of specific rotation [α] versus wavelength. Similar to CD spectroscopy, ORD curves exhibit Cotton effects in the vicinity of an absorption band.
ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information. Historically, ORD was more widely used for stereochemical assignments, but CD spectroscopy often provides better resolution of individual electronic transitions.
For a chiral derivative of Benzothiazole, 2-(diphenylmethyl)-, the ORD spectrum would provide information about its bulk chirality and could be used to monitor changes in conformation. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute configuration of the molecule.
Theoretical and Computational Investigations of Benzothiazole, 2 Diphenylmethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.govproteobiojournal.comscirp.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Benzothiazole (B30560), 2-(diphenylmethyl)-.
DFT calculations can predict a variety of molecular properties. The optimized molecular geometry, including bond lengths and angles, can be determined with high accuracy. researchgate.netproteobiojournal.commdpi.comresearchgate.net The electronic structure is described through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
Furthermore, DFT can be used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.
Table 1: Representative Calculated Electronic Properties of Benzothiazole Derivatives using DFT
| Property | Representative Value Range | Significance |
| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 2.0 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 1.0 to 4.0 D | Polarity and intermolecular interactions |
Note: The values in this table are representative for benzothiazole derivatives and are for illustrative purposes. Specific values for Benzothiazole, 2-(diphenylmethyl)- would require dedicated calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. nih.govmdpi.comresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.
While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less expensive methods and for obtaining highly reliable data on specific molecular properties. For Benzothiazole, 2-(diphenylmethyl)-, high-accuracy ab initio calculations could be employed to precisely determine its ionization potential, electron affinity, and other fundamental electronic properties. These calculations are particularly useful for understanding the fine details of electron correlation effects within the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.comthaiscience.info This approach allows for the study of the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Conformational Analysis and Torsional Dynamics of the Diphenylmethyl Group
The diphenylmethyl group in Benzothiazole, 2-(diphenylmethyl)- introduces significant conformational flexibility. MD simulations are an excellent tool to explore the potential energy surface of the molecule and identify its stable conformers. proteobiojournal.comnih.gov By simulating the molecule's motion over time, researchers can study the torsional dynamics of the diphenylmethyl group, including the rotational barriers and the preferred orientations of the phenyl rings relative to the benzothiazole core. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Intermolecular Interactions and Solvation Effects
MD simulations can also be used to study how Benzothiazole, 2-(diphenylmethyl)- interacts with other molecules, including solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), it is possible to analyze the solvation structure and dynamics. These simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the molecule's solubility and behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netthaiscience.inforesearchgate.netallsubjectjournal.comnih.govnih.govresearchgate.net
For a class of compounds like benzothiazole derivatives, QSAR models can be developed to predict their potential biological activities based on a set of calculated molecular descriptors. researchgate.netthaiscience.inforesearchgate.netallsubjectjournal.commdpi.com These descriptors, which can be derived from quantum chemical calculations or other computational methods, quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Similarly, QSPR models can be established to predict physicochemical properties like boiling point, melting point, and solubility. nih.govnih.govresearchgate.net While specific QSAR or QSPR studies on Benzothiazole, 2-(diphenylmethyl)- are not widely reported, the methodologies are applicable. By synthesizing and testing a series of related compounds, a predictive model could be developed to guide the design of new derivatives with desired properties.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzothiazole Derivatives
| Descriptor Type | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |
| Steric | Molecular volume, Surface area, Principal moments of inertia | Size and shape of the molecule |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
Note: This table lists common descriptors used in the field and serves as an example of what would be relevant for modeling Benzothiazole, 2-(diphenylmethyl)-.
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. allsubjectjournal.com They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies for predicting the biological activity and physicochemical properties of chemical compounds. allsubjectjournal.comchula.ac.th For benzothiazole derivatives, a variety of molecular descriptors can be calculated using computational software. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.
Commonly calculated descriptors for benzothiazole derivatives include:
Physicochemical Properties: LogP (octanol-water partition coefficient), which indicates the lipophilicity of a molecule, and Total Polar Surface Area (TPSA), which is related to a molecule's ability to permeate cell membranes. allsubjectjournal.com
Electronic Descriptors: Ionization potential, electron affinity, and dipole moment, which provide insights into the molecule's reactivity and intermolecular interactions. mdpi.comscirp.org
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Hosoya index and chain counts, which have been used in G-QSAR models for benzothiazole derivatives. chula.ac.th
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and softness. mdpi.com These descriptors are fundamental in understanding the electronic transitions and reactivity of the molecule. mdpi.com
Table 1: Examples of Molecular Descriptors Calculated for Benzothiazole Derivatives
| Descriptor Type | Descriptor Name | Significance |
| Physicochemical | logP (o/w) | Lipophilicity, affects absorption and distribution. allsubjectjournal.com |
| Total Polar Surface Area (TPSA) | Cell membrane permeability. allsubjectjournal.com | |
| Electronic | Ionization Potential (IP) | Ease of removing an electron. allsubjectjournal.com |
| Dipole Moment | Polarity and intermolecular interactions. scirp.org | |
| Topological | 6-Chain Count | Number of six-membered rings, can influence anticancer potential. chula.ac.th |
| Hosoya Index | Relates to the branching of the molecular skeleton. chula.ac.th | |
| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com |
Predictive Modeling for Functional Attributes
Predictive modeling, particularly QSAR, uses statistical methods to build models that correlate molecular descriptors with specific functional attributes, such as biological activities. allsubjectjournal.comchula.ac.th For benzothiazole derivatives, these models have been employed to predict a range of activities.
The process typically involves:
Data Set Preparation: A series of benzothiazole derivatives with known activities is selected. chula.ac.th
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. allsubjectjournal.comchula.ac.th
Model Generation: Statistical techniques like multiple linear regression or machine learning algorithms are used to develop a mathematical equation that links the descriptors to the observed activity. chula.ac.thmdpi.com
Model Validation: The predictive power of the generated model is assessed using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). chula.ac.th
For instance, Group-based QSAR (G-QSAR) studies on benzothiazole derivatives have identified specific descriptors that contribute to their anticancer potential. chula.ac.th These models can guide the design of new, more potent compounds by suggesting modifications at specific positions on the benzothiazole scaffold to enhance desired properties. chula.ac.thnih.gov
Computational Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. mdpi.com
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.comresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. mdpi.com These calculations are typically performed on the optimized geometry of the molecule. mdpi.com The theoretical chemical shifts are then often correlated with experimental data to confirm the structure of newly synthesized compounds. mdpi.comnih.gov For benzothiazole derivatives, calculated ¹H and ¹³C NMR spectra have shown good agreement with experimental values, aiding in the correct assignment of signals. mdpi.commdpi.com
Table 2: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Benzothiazole Derivative
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic Protons | 7.15 - 7.90 | 7.25 - 7.70 |
| Phenyl Group Protons | 8.05 - 8.22 | 8.08 - 8.22 |
| Note: Data is illustrative and based on findings for similar benzothiazole derivatives. mdpi.com |
UV-Vis Absorption and Emission Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption and emission spectra. mdpi.com These calculations provide information about the electronic transitions within a molecule, including the absorption wavelengths (λmax), excitation energies, and oscillator strengths. mdpi.com
For benzothiazole derivatives, TD-DFT calculations can predict the λmax values, which are often in good agreement with experimental spectra. mdpi.com These simulations help to understand the nature of the electronic transitions, such as π-π* transitions, which are common in aromatic systems. mdpi.com The study of the HOMO and LUMO energy levels is crucial in this context, as the energy gap between them often correlates with the lowest energy electronic transition. mdpi.com
Reaction Mechanism Elucidation Through Computational Approaches
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway. nih.gov
For reactions involving benzothiazoles, such as their synthesis or functionalization, computational studies can provide detailed insights into the reaction mechanism. nih.govnih.gov For example, DFT calculations can be used to study the cyclization reactions that form the benzothiazole ring system. nih.gov These studies can elucidate the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity and stereoselectivity of the reaction. nih.govrsc.org Such mechanistic understanding is critical for optimizing reaction conditions and developing new synthetic methodologies. nih.govnih.gov
Advanced Applications of Benzothiazole, 2 Diphenylmethyl in Diverse Scientific Domains
Materials Science and Optoelectronics
The unique photophysical properties of the benzothiazole (B30560) core, such as its strong fluorescence and environmental sensitivity, make it a prime candidate for applications in materials science and optoelectronics. The diphenylmethyl substituent is expected to influence the steric and electronic properties of the benzothiazole system, potentially enhancing its performance in various devices.
Development of Fluorescent Probes and Chemical Sensors
Benzothiazole derivatives are widely recognized for their application as fluorescent probes and chemosensors. Their fluorescence characteristics, including intensity and emission wavelength, can exhibit significant changes in response to variations in their local environment, such as polarity, viscosity, and the presence of specific analytes. This sensitivity has been harnessed to detect a range of species from metal ions to biologically relevant molecules.
Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Applications
| Benzothiazole Derivative | Analyte/Target | Application | Reference |
| 2-Arylbenzothiazole derivatives | Aminopeptidase, esterase, phosphatase, β-galactosidase | Bacterial detection | nih.gov |
| N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS) | Protons (ESIPT process) | White-light emitting materials | nih.gov |
Note: This table presents data for related benzothiazole derivatives to illustrate the potential applications of "Benzothiazole, 2-(diphenylmethyl)-".
Research into Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Materials
The electroluminescent properties of benzothiazole derivatives have positioned them as promising materials for organic light-emitting diodes (OLEDs). Their ability to emit light across the visible spectrum, coupled with good thermal and chemical stability, makes them attractive components in the emissive layer of OLED devices.
A notable example is the use of a benzothiazole-salophen derivative, N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS), which undergoes Excited State Intramolecular Proton Transfer (ESIPT), resulting in broad-spectrum emission covering the entire visible range. This characteristic was successfully exploited to create solution-processed white-light OLEDs. nih.gov The incorporation of the diphenylmethyl group in "Benzothiazole, 2-(diphenylmethyl)-" could influence the emission color and efficiency of such devices. The steric bulk of the diphenylmethyl group might help in reducing intermolecular aggregation, a common issue that can lead to fluorescence quenching and affect device performance.
In the realm of organic photovoltaics (OPVs), benzothiazole derivatives can function as electron-accepting or electron-donating components in the active layer of solar cells. Their tunable electronic properties allow for the engineering of materials with appropriate energy levels to facilitate efficient charge separation and transport. While specific research on "Benzothiazole, 2-(diphenylmethyl)-" in OPVs is not documented, the broader class of benzothiazoles continues to be explored for this purpose.
Table 2: Performance of an OLED Device Using a Benzothiazole Derivative
| Device Parameter | Value | Reference |
| Active Material | N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS) in a poly(9-vinylcarbazole) matrix | nih.gov |
| Luminance | 34 cd m⁻² at 13.5 V | nih.gov |
| CIE Coordinates | (0.31, 0.40) | nih.gov |
Note: This table showcases the performance of an OLED based on a related benzothiazole derivative to highlight the potential of this class of compounds.
Applications in Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. The benzothiazole scaffold, with its extended π-conjugation, can be a key component in the design of NLO chromophores.
Theoretical and experimental studies on various benzothiazole derivatives have demonstrated their potential as NLO materials. For example, the photophysical properties and photochemical stability of D-π-A-π-D systems based on a benzothiazole core have been investigated, revealing their potential for NLO applications. nih.gov More recently, a novel benzothiazole derivative attached to a dipeptide, Boc-Phe-Phe-Bz, was shown to self-assemble into structures with a measurable second-order nonlinear optical response. nih.gov The introduction of the diphenylmethyl group could enhance the NLO properties by increasing the molecule's polarizability and potentially influencing its solid-state packing, which is a critical factor for second-order NLO effects.
Integration into Polymeric and Nanomaterial Architectures
The incorporation of benzothiazole derivatives into polymeric and nanomaterial architectures offers a pathway to develop advanced functional materials with tailored properties. By covalently linking benzothiazole units to a polymer backbone or integrating them into nanomaterials, it is possible to combine the desirable properties of the benzothiazole core with the processability and mechanical stability of the host material.
Research has shown that polyimides containing benzothiazole moieties exhibit interesting electro-optical and thermal properties. researchgate.net These materials could find applications in high-performance electronics and optoelectronics. The diphenylmethyl group in "Benzothiazole, 2-(diphenylmethyl)-" could be exploited to create soluble and processable benzothiazole-containing polymers. Furthermore, the self-assembly of benzothiazole-peptide conjugates into nanostructures with tunable morphologies, such as nanospheres and nanobelts, has been demonstrated, highlighting the potential for creating novel nanomaterials with unique optical properties. nih.gov
Catalysis and Organocatalysis
While the primary applications of benzothiazole derivatives have been in materials science, their unique electronic and structural features also make them interesting candidates for catalysis.
Design of Chiral Ligands for Asymmetric Synthesis (if applicable to chiral derivatives)
In the field of asymmetric synthesis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. While the parent "Benzothiazole, 2-(diphenylmethyl)-" is achiral, the introduction of chiral centers into the diphenylmethyl group or elsewhere on the molecule could lead to the creation of novel chiral ligands.
Mechanistic Studies of Catalytic Activity
Consistent with the lack of data on its use as an organocatalyst, there are no mechanistic studies detailing the catalytic activity of Benzothiazole, 2-(diphenylmethyl)-. Mechanistic insights are available for the synthesis of the benzothiazole ring system, such as the in-situ generation of a disulfide intermediate that acts as a photosensitizer under visible light to produce key oxidants. However, this pertains to the formation of the core structure, not the catalytic function of the specific end-product, Benzothiazole, 2-(diphenylmethyl)-.
Mechanistic Biological Research
While the benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives studied for their biological effects, specific molecular-level research on Benzothiazole, 2-(diphenylmethyl)- is not present in the reviewed literature. The following subsections highlight the absence of data for this particular compound.
Receptor Binding and Ligand-Receptor Interaction Mechanisms
There is no available research detailing the binding of Benzothiazole, 2-(diphenylmethyl)- to any specific biological receptors. Studies on other benzothiazole-based ligands have demonstrated binding to dopamine (B1211576) D2 and D3 receptors, but these compounds feature different structural motifs. frontiersin.org Computational target prediction for some complex benzothiazole derivatives has suggested potential interactions with cannabinoid receptors, but this does not extend to the specific compound . nih.gov
Fundamental Investigations of Interactions with Biomacromolecules (e.g., DNA, Proteins)
Direct investigations into the molecular interactions of Benzothiazole, 2-(diphenylmethyl)- with biomacromolecules like DNA or specific proteins are absent from the current scientific record. Research on other analogues has shown that some 2-phenylbenzothiazoles can form DNA adducts, and others can bind in the minor groove of DNA. researchgate.net Similarly, interactions between benzothiazole derivatives and proteins such as lysozyme (B549824) and human serum albumin have been characterized through biophysical and computational methods, revealing binding modes dominated by hydrophobic and aromatic stacking interactions. mdpi.comnih.gov This body of work does not include data for the 2-(diphenylmethyl)-substituted compound.
Cellular Uptake and Subcellular Localization Mechanisms (in in vitro models)
No studies were identified that describe the cellular uptake or subcellular localization of Benzothiazole, 2-(diphenylmethyl)-. Research on related but structurally distinct compounds, such as benzophenothiaziniums, has shown that minor structural modifications can significantly alter subcellular targeting, for example, directing localization to either lysosomes or mitochondria. mdpi.com However, these findings cannot be extrapolated to predict the behavior of Benzothiazole, 2-(diphenylmethyl)- without specific experimental evidence.
Supramolecular Chemistry
No specific studies on the supramolecular chemistry of Benzothiazole, 2-(diphenylmethyl)- were identified.
Host-Guest Chemistry and Complexation Studies
There is no available research detailing the formation of host-guest complexes or other complexation studies where Benzothiazole, 2-(diphenylmethyl)- acts as either a host or a guest molecule.
Recognition and Binding of Specific Ions or Molecules
No data is available on the ability of Benzothiazole, 2-(diphenylmethyl)- to selectively recognize and bind to specific ions or neutral molecules. Research into the molecular recognition capabilities of benzothiazoles has focused on other derivatives, for instance, in the context of DNA binding or targeting specific proteins chemicalbook.com.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Benzothiazole, 2 Diphenylmethyl Derivatives
Influence of Substituents on the Diphenylmethyl Moiety on Functional Behavior
Research on analogous 2-aryl benzothiazole (B30560) systems provides insight into these effects. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl rings can dramatically affect the molecule's reactivity and biological activity. For instance, in studies of various 2-aryl benzothiazoles, EWGs such as nitro or trifluoromethyl groups have been shown to enhance certain biological activities. nih.gov Conversely, EDGs like methoxy (B1213986) or methyl groups can also lead to potent compounds, indicating that the optimal electronic nature of the substituent is often target-dependent. mdpi.com
A structure-activity relationship (SAR) study on benzothiazole-phenyl analogs indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by target enzymes at ortho and para positions. nih.gov In another study on benzothiazole-hydrazone derivatives, a nitro group on a thiophene (B33073) ring (an analogue of the phenyl ring) was found to be important for its inhibitory activity, suggesting that strong EWGs can contribute significantly to binding interactions. nih.gov
The following table summarizes findings from related benzothiazole derivatives, illustrating the impact of phenyl ring substitution on biological activity.
| Base Scaffold | Phenyl Ring Substituent | Observed Effect on Activity | Reference |
| 2-Phenylbenzothiazole | Trifluoromethyl (ortho, para) | Well-tolerated by target enzymes (sEH/FAAH) | nih.gov |
| 2-(Arylthio)benzothiazole | F, Cl, Br | High yield in synthesis, suggesting stable intermediates | nih.gov |
| Benzothiazole-hydrazone | Nitro (on thiophene ring) | Increased inhibitory activity on hMAO-B | nih.gov |
| 2-Arylbenzothiazole | Electron-donating groups | Can lead to higher yields in some synthetic routes | mdpi.com |
| 2-Arylbenzothiazole | Electron-withdrawing groups | Can lead to higher yields in other synthetic routes | mdpi.com |
This table is illustrative and based on findings from various 2-substituted benzothiazole derivatives.
Impact of Modifications to the Benzothiazole Core on Electronic and Steric Properties
Modifications to the benzothiazole core itself are a critical strategy for fine-tuning the electronic and steric properties of the entire molecule. The benzothiazole ring system is not merely a passive anchor for the diphenylmethyl group; its substituents directly influence the electron density distribution across the molecule and can introduce steric constraints that affect binding and conformation.
Substitutions at the C-4, C-5, C-6, and C-7 positions of the benzothiazole ring can have profound effects. Literature on various benzothiazole derivatives consistently shows that substitutions at the C-6 position are particularly important for a variety of biological activities. benthamscience.com For example, the introduction of a trifluoromethoxy group at the C-6 position of 2-aminobenzothiazole (B30445) was found to be crucial for its activity related to glutamate (B1630785) neurotransmission. scholarsresearchlibrary.com Similarly, a study on novel benzothiazole derivatives as anticancer agents identified a 6-chloro substituted compound as a potent inhibitor of cancer cell proliferation. nih.gov
The electronic nature of these substituents is key. EWGs on the benzothiazole ring can increase the acidity of protons on attached groups and influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov EDGs, in contrast, can increase the electron density of the heterocyclic system, which may be favorable for other types of interactions. nih.gov For instance, the highest antitumor effects in one series of benzothiazole derivatives were observed with electron-donating groups at the 6-position of the benzothiazole and electron-acceptor groups on the aniline (B41778) phenyl ring. nih.gov
The following table summarizes the effects of substituents on the benzothiazole core based on studies of various derivatives.
| Position on Benzothiazole | Substituent | Observed Effect | Reference |
| C-6 | Trifluoromethoxy | Interferes with glutamate neurotransmission | scholarsresearchlibrary.com |
| C-6 | Chloro | Significant anticancer activity | nih.gov |
| C-6 | Electron-donating group | Enhanced antitumor effect (in a specific series) | nih.gov |
| C-5 | Methoxy | Used in the design of selective MAO-B inhibitors | nih.gov |
| C-4 | Methyl | Tested for local anaesthetic activity | scholarsresearchlibrary.com |
This table is illustrative and based on findings from various 2-substituted benzothiazole derivatives.
Conformational Analysis and its Correlation with Functional Activity
The three-dimensional shape of 2-(diphenylmethyl)benzothiazole derivatives, dictated by conformational preferences, is intrinsically linked to their functional activity. The key degree of freedom in this molecule is the rotation around the single bond connecting the diphenylmethyl carbon to the C-2 position of the benzothiazole ring, as well as the rotation of the two phenyl groups themselves.
Conformational analysis of related 2-substituted benzothiazoles has been performed using computational and experimental methods. For 2-aryl benzothiazoles, the dihedral angle between the benzothiazole ring and the phenyl ring is a critical parameter. mdpi.com Studies on 2-(2'-aminophenyl)benzothiazole show that the molecule tends to adopt a nearly planar structure, with the angle between the two aromatic systems being small. mdpi.com However, substitution can increase this angle, impacting the planarity and, consequently, the electronic conjugation and interaction potential. mdpi.com
For the 2-(diphenylmethyl) derivative, the two phenyl rings introduce additional complexity. It is hypothesized that the molecule will adopt a conformation that minimizes steric clash between the phenyl rings and the benzothiazole moiety. This could result in a "propeller-like" arrangement of the phenyl groups. The orientation of these rings relative to a target's binding site would be a crucial determinant of activity. A computational study on related benzimidazoles with a 5-benzyl group demonstrated that multiple low-energy staggered and eclipsed conformations can exist, with small energy differences between them, suggesting that the group may be relatively free to rotate at ambient temperatures. ethz.ch This conformational flexibility could allow the molecule to adapt its shape to fit different binding pockets.
A study on 2-substituted piperazines found that a preferred axial conformation controlled binding to a nicotinic acetylcholine (B1216132) receptor, highlighting how a specific 3D arrangement is crucial for biological function. nih.gov While direct conformational studies on 2-(diphenylmethyl)benzothiazole are scarce, the principles from related systems suggest that controlling its conformational preferences through strategic substitution would be a powerful tool for optimizing functional activity.
| Molecule Type | Conformational Feature | Implication for Activity | Reference |
| 2-Aryl Benzothiazole | Dihedral angle between rings | Affects planarity and electronic conjugation | mdpi.com |
| 2-(2'-Aminophenyl)benzothiazole | Near-planar structure | Facilitates intramolecular hydrogen bonding | mdpi.com |
| 5-Benzyl-imidazolidinone | Multiple low-energy conformers | Suggests free rotation and conformational adaptability | ethz.ch |
| 2-Substituted Piperazine | Preferred axial conformation | Controls binding to a specific receptor | nih.gov |
This table illustrates principles of conformational analysis relevant to the target compound.
Systematic Derivatization Strategies to Modulate Specific Activities or Interactions
Systematic derivatization is a cornerstone of medicinal chemistry and materials science, allowing for the exploration of chemical space around a core scaffold to optimize a desired property. For 2-(diphenylmethyl)benzothiazole, several strategies can be envisioned based on established chemistry of the benzothiazole nucleus. nih.govmdpi.com
One primary strategy involves the functionalization of the benzothiazole core . As discussed, introducing a variety of substituents (halogens, alkyl, alkoxy, nitro groups) at positions C-4 through C-7 can systematically probe the electronic and steric requirements for a specific activity. benthamscience.comnih.gov This can be achieved through reactions on a pre-formed benzothiazole ring or by using appropriately substituted 2-aminothiophenols as starting materials for the synthesis of the core itself. mdpi.com
A second major strategy focuses on the modification of the diphenylmethyl moiety . This can be accomplished by:
Introducing substituents on the phenyl rings : A library of compounds can be created by varying substituents (e.g., chloro, fluoro, methyl, methoxy, trifluoromethyl) at the ortho, meta, and para positions of one or both phenyl rings. This allows for a systematic study of how electronic and steric effects on this part of the molecule impact function. nih.gov
Replacing one or both phenyl rings with other aromatic or heteroaromatic systems : This "scaffold hopping" approach can lead to derivatives with significantly different properties, potentially improving activity, selectivity, or pharmacokinetic profiles. nih.gov
A third strategy is linker modification . While the parent compound has a direct bond, derivatization strategies often involve introducing linkers at the 2-position. For example, synthesizing derivatives where the diphenylmethyl group is connected via an ether, thioether, or amide linkage would introduce new points of flexibility and potential hydrogen bonding interactions. mdpi.comnih.gov Designing multi-target-directed ligands (MTDLs) often involves using spacers of varying lengths to connect the core scaffold to another pharmacophore. nih.gov
These systematic approaches, often guided by computational modeling and previously established SAR, allow chemists to rationally design and synthesize libraries of 2-(diphenylmethyl)benzothiazole derivatives to fine-tune their properties for a specific application, be it as a therapeutic agent or a functional material. nih.govmdpi.com
Strategies for Derivatization and Chemical Modification of Benzothiazole, 2 Diphenylmethyl
Functionalization of the Benzothiazole (B30560) Heterocyclic Ring System
The benzothiazole core of 2-(diphenylmethyl)benzothiazole is amenable to various functionalization reactions, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of a wide range of substituents onto the benzene (B151609) ring of the benzothiazole moiety, thereby modulating the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution:
Electrophilic substitution reactions are a cornerstone for introducing functional groups onto the benzothiazole ring. researchgate.net Key examples include:
Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing diphenylmethyl substituent and the reaction conditions. For instance, Ru-catalyzed nitration of 2-arylbenzothiazoles has been shown to yield meta-nitrated products. mdpi.com
Halogenation: Bromination and chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of an acid catalyst. uktradeinfo.com These halogenated derivatives serve as versatile intermediates for further transformations.
Sulfonation: The sulfonic acid group (-SO₃H) can be introduced by treatment with fuming sulfuric acid or chlorosulfonic acid. This functional group enhances water solubility and can act as a handle for further derivatization.
Metal-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization of the benzothiazole ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These methods allow for the introduction of aryl, vinyl, and other organic fragments, significantly expanding the chemical space of accessible derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzothiazole | mdpi.com |
| Bromination | NBS, TFA–H₂SO₄ | Bromo-substituted benzothiazole | uktradeinfo.com |
| Sulfonation | Fuming H₂SO₄ or ClSO₃H | Benzothiazole-sulfonic acid | |
| C-H Arylation | Iodoarenes, Pd-catalyst, Ag-promoter, HFIP | 2-(Diphenylmethyl)-aryl-benzothiazole | rsc.org |
Table 1. Selected Functionalization Reactions of the Benzothiazole Ring.
Chemical Modifications and Functionalization of the Diphenylmethyl Side Chain
The diphenylmethyl side chain offers additional sites for chemical modification, allowing for the introduction of functional groups that can profoundly impact the molecule's properties.
Oxidation and Reduction:
The benzylic position of the diphenylmethyl group is susceptible to oxidation. Controlled oxidation can introduce a hydroxyl group, yielding 2-(hydroxydiphenylmethyl)benzothiazole. This transformation can be achieved using various oxidizing agents. Further oxidation could potentially lead to the corresponding ketone, 2-(benzoylphenyl)benzothiazole. Conversely, reduction of the diphenylmethyl group is less common but could be explored to generate other derivatives.
Halogenation:
Radical halogenation at the benzylic position of the diphenylmethyl side chain can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions, opening pathways to a variety of functionalized side chains.
Introduction of Other Functional Groups:
The introduction of amino or other functional groups at the benzylic position can be accomplished through multi-step synthetic sequences, potentially involving the initial oxidation to an alcohol followed by conversion to a leaving group and subsequent nucleophilic substitution.
| Modification | Reagent/Conditions | Resulting Functional Group |
| Oxidation | e.g., KMnO₄, PCC | Hydroxyl (-OH), Carbonyl (=O) |
| Halogenation | NBS, benzoyl peroxide | Bromo (-Br) |
| Amination (multi-step) | 1. Oxidation to -OH 2. Conversion to leaving group 3. Nucleophilic substitution with an amine | Amino (-NH₂) |
Table 2. Potential Modifications of the Diphenylmethyl Side Chain.
Synthesis of Conjugates with Biomacromolecules or Polymeric Scaffolds
The conjugation of 2-(diphenylmethyl)benzothiazole to biomacromolecules or polymeric scaffolds is a key strategy for developing targeted therapeutic agents, diagnostic tools, and advanced materials. These conjugates can exhibit enhanced solubility, improved pharmacokinetic profiles, and specific targeting capabilities.
Conjugation to Peptides and Proteins:
Derivatives of 2-(diphenylmethyl)benzothiazole bearing a reactive functional group, such as a carboxylic acid or an amine, can be coupled to peptides or proteins. rsc.orgnih.gov Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to form stable amide bonds. nih.gov Solid-phase peptide synthesis (SPPS) offers an efficient method for the preparation of peptide conjugates. nih.gov
Conjugation to Polymeric Scaffolds:
2-(Diphenylmethyl)benzothiazole can be incorporated into polymeric structures either by polymerization of a monomer derivative or by post-polymerization modification of a reactive polymer. For instance, a derivative containing a polymerizable group like a methacrylate (B99206) can be copolymerized with other monomers to create functional polymers. nih.gov Alternatively, a polymer with reactive side chains, such as those containing activated esters or isocyanates, can be reacted with an amino- or hydroxyl-functionalized 2-(diphenylmethyl)benzothiazole derivative. The use of redox-responsive linkers, such as disulfides, allows for the creation of smart materials that can release the benzothiazole derivative under specific conditions. nih.gov
| Conjugate Type | Coupling Strategy | Linkage Type |
| Peptide/Protein Conjugate | Amide bond formation (e.g., EDC/NHS) | Amide |
| Polymer Conjugate | Copolymerization of a monomer derivative | Covalent bond within polymer backbone |
| Polymer Conjugate | Post-polymerization modification | e.g., Amide, Ester, Thioether |
Table 3. Strategies for the Synthesis of 2-(Diphenylmethyl)benzothiazole Conjugates.
Development of Bioreversible Derivatives for Mechanistic Studies (without clinical implications)
Bioreversible derivatives, often referred to as prodrugs in a therapeutic context, are chemically modified versions of a parent compound that can revert to the active form under specific biological conditions. The development of such derivatives for 2-(diphenylmethyl)benzothiazole is crucial for mechanistic studies, allowing for controlled release and investigation of its interactions with biological targets like enzymes and receptors.
Ester Derivatives for Hydrolysis Studies:
If a hydroxylated derivative of 2-(diphenylmethyl)benzothiazole is available, it can be converted into various ester derivatives. These esters can be designed to have different rates of hydrolysis, which can be studied in vitro to understand the influence of steric and electronic factors on their cleavage by esterases. This approach can provide insights into the structural requirements for efficient release of the active compound.
Photo-cleavable Derivatives:
The incorporation of a photolabile protecting group onto the 2-(diphenylmethyl)benzothiazole scaffold allows for the controlled release of the parent compound upon exposure to light of a specific wavelength. This strategy is particularly useful for studying the time-course of biological events with high temporal and spatial resolution, as the release of the active molecule can be precisely triggered.
Enzyme-Activatable Derivatives:
For mechanistic studies involving specific enzymes, bioreversible derivatives can be designed to be substrates for those enzymes. For example, a phosphate (B84403) or a glycoside derivative of a hydroxylated 2-(diphenylmethyl)benzothiazole could be synthesized. The cleavage of the phosphate group by phosphatases or the glycosidic bond by glycosidases would release the active compound, enabling the study of its effects in a specific enzymatic environment.
| Derivative Type | Reversible Linkage | Activation Trigger | Mechanistic Application |
| Ester Derivative | Ester bond | Hydrolysis (e.g., by esterases) | Study of enzymatic cleavage and release kinetics. |
| Photo-cleavable Derivative | Photolabile protecting group | Light | Spatiotemporal control of compound release for studying dynamic processes. |
| Enzyme-Activatable Derivative | e.g., Phosphate, Glycoside | Specific enzyme (e.g., Phosphatase, Glycosidase) | Targeted release in the presence of a specific enzyme to study its role. |
Table 4. Bioreversible Derivatives for Mechanistic Studies.
Advanced Analytical Methodologies for Comprehensive Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of Benzothiazole (B30560), 2-(diphenylmethyl)- from potential impurities, starting materials, and byproducts, as well as for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like many benzothiazole derivatives. A reversed-phase HPLC method would be the most probable approach for the analysis of the non-polar compound Benzothiazole, 2-(diphenylmethyl)-.
Research Findings: While a specific HPLC method for Benzothiazole, 2-(diphenylmethyl)- is not documented, methods for similar 2-substituted benzothiazoles can be adapted. For instance, the analysis of 2-mercaptobenzothiazole (B37678) has been achieved using reversed-phase HPLC with a C18 column. sielc.comijpsonline.com A typical method for Benzothiazole, 2-(diphenylmethyl)- would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, potentially with an acidic modifier like formic or phosphoric acid to ensure good peak shape. sielc.com Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzothiazole ring system. ijpsonline.com
Table 1: Representative HPLC Parameters for Purity Assessment of Benzothiazole, 2-(diphenylmethyl)-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~5-7 minutes |
Note: The values in this table are illustrative and based on methods for analogous compounds. Method development and validation would be required for precise analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the expected volatility of Benzothiazole, 2-(diphenylmethyl)-, GC-MS would be a suitable method for its analysis, providing both retention time data for purity and mass spectral data for structural confirmation.
Research Findings: GC-MS has been successfully employed for the analysis of various benzothiazole derivatives in environmental and industrial samples. scispace.comnih.govucdavis.edu For Benzothiazole, 2-(diphenylmethyl)-, a standard non-polar capillary column, such as one coated with a 5% phenyl-polysiloxane phase (e.g., DB-5MS), would be appropriate. scispace.com The mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns, including the loss of a phenyl or benzyl (B1604629) group, which would aid in its unequivocal identification. The analysis of benzyl alcohol by GC-MS, a fragment of the target molecule, shows a well-resolved peak, indicating the suitability of the technique for such structures. scholarsresearchlibrary.com
Table 2: Typical GC-MS Parameters for the Analysis of Benzothiazole, 2-(diphenylmethyl)-
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
Note: The parameters provided are typical starting points and would require optimization for the specific compound.
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, offering fast separations with reduced solvent consumption. For a compound like Benzothiazole, 2-(diphenylmethyl)-, which possesses moderate polarity, SFC could provide excellent resolution and efficiency. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol. This technique is particularly advantageous for preparative separations. Although specific applications of SFC for Benzothiazole, 2-(diphenylmethyl)- are not reported, its utility for separating complex mixtures of similar heterocyclic compounds is well-established.
Thermal Analysis Techniques for Investigating Phase Transitions and Thermal Stability
Thermal analysis techniques are crucial for determining the thermal properties of Benzothiazole, 2-(diphenylmethyl)-, which are critical for its handling, storage, and application in various processes.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For Benzothiazole, 2-(diphenylmethyl)-, DSC would be employed to determine its melting point, heat of fusion, and to detect any polymorphic transitions.
Research Findings: While a DSC thermogram for Benzothiazole, 2-(diphenylmethyl)- is not publicly available, analysis of other solid organic compounds, including some pharmaceuticals, provides a framework for expected results. nih.govnih.gov A typical DSC curve for a pure, crystalline sample of Benzothiazole, 2-(diphenylmethyl)- would exhibit a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key purity indicators. For example, the thermal analysis of benzotriazole (B28993) (BTA) shows a distinct endothermic peak at its melting point without any prior weight loss in TGA, indicating it is a melt without decomposition. researchgate.net
Table 3: Predicted DSC Data for Benzothiazole, 2-(diphenylmethyl)-
| Parameter | Predicted Value |
| Melting Onset | ~130 - 140 °C |
| Melting Peak | ~135 - 145 °C |
| Heat of Fusion (ΔHf) | 100 - 150 J/g |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
Note: These values are estimations based on the melting points of similar 2-aryl benzothiazoles and general principles of thermal analysis. Actual values would need to be determined experimentally.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is essential for determining the thermal stability and decomposition profile of Benzothiazole, 2-(diphenylmethyl)-.
Research Findings: TGA is a standard method for assessing the thermal stability of organic materials. researchgate.net A TGA curve for Benzothiazole, 2-(diphenylmethyl)- would indicate the temperature at which the compound begins to decompose. For a stable compound, a single-step decomposition is often observed at elevated temperatures. The analysis of related heterocyclic structures suggests that decomposition would likely occur above 200°C. nih.gov The resulting data is critical for establishing safe handling and processing temperatures.
Table 4: Anticipated TGA Data for Benzothiazole, 2-(diphenylmethyl)-
| Parameter | Anticipated Value |
| Onset of Decomposition | > 200 °C |
| Temperature of Max. Weight Loss | ~250 - 300 °C |
| Residual Mass at 600 °C | < 5% |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
Note: This data is predictive and based on the expected thermal stability of benzothiazole derivatives.
Surface Characterization Techniques for Thin Films and Adsorbed Species
The analysis of thin films and adsorbed layers of 2-(diphenylmethyl)benzothiazole on various substrates is crucial for understanding its interfacial properties, which are relevant in fields such as organic electronics, corrosion inhibition, and sensor technology. Surface-sensitive techniques provide detailed information about the morphology, chemical state, and arrangement of molecules at the surface.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 2-(diphenylmethyl)benzothiazole, XPS can be used to characterize thin films and understand their interaction with substrates, such as metals or metal oxides. When a surface is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
In a hypothetical analysis of a 2-(diphenylmethyl)benzothiazole film, high-resolution scans of the C 1s, N 1s, and S 2p regions would be of primary interest. The C 1s spectrum is expected to be complex, requiring deconvolution to separate the contributions from the aromatic carbons of the benzothiazole and phenyl rings, as well as the aliphatic carbon of the diphenylmethyl bridge. The N 1s and S 2p core level spectra are particularly informative. The binding energy of the N 1s peak can indicate whether the nitrogen atom is involved in coordination with a substrate, for example, in a corrosion inhibition context. researchgate.netibm.com Similarly, the S 2p spectrum provides information about the chemical state of the sulfur atom. For instance, studies on similar benzothiazole derivatives adsorbed on copper surfaces have shown that the S 2p peak can confirm the formation of a chemical bond between the sulfur atom and the metal substrate. researchgate.netresearchgate.net
The table below illustrates the kind of data that might be expected from an XPS analysis of a 2-(diphenylmethyl)benzothiazole film on a copper substrate, based on typical values for related compounds. ibm.comresearchgate.net
Table 1: Representative XPS Binding Energies for 2-(diphenylmethyl)benzothiazole Adsorbed on a Copper Surface
| Core Level | Expected Binding Energy (eV) | Interpretation |
| C 1s | ~284.8 - 286.0 | Multiple components: C-C/C-H in aromatic rings, C-S/C-N bonds, and the aliphatic bridge carbon. |
| N 1s | ~399.5 - 400.5 | Indicates the chemical state of the nitrogen atom; shifts can suggest coordination to the Cu substrate. |
| S 2p₃/₂ | ~163.0 - 164.0 | Characteristic of the thiol or thiazole (B1198619) sulfur; shifts can indicate S-Cu bond formation. |
| Cu 2p₃/₂ | ~932.7 | Indicates the presence of Cu(I) species, suggesting interaction with the inhibitor film. researchgate.net |
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are scanning probe microscopy techniques that provide ultra-high-resolution, three-dimensional images of surfaces. ucdavis.edu They are invaluable for visualizing the morphology, ordering, and molecular arrangement of 2-(diphenylmethyl)benzothiazole thin films.
Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the generation of a topographical map. platypustech.com AFM is particularly versatile as it can be used on both conducting and insulating surfaces and in various environments (air, liquid, or vacuum). For 2-(diphenylmethyl)benzothiazole, AFM can reveal how the molecules assemble on a substrate, the uniformity and thickness of the film, and the presence of any domains, aggregates, or defects. mdpi.comresearchgate.net For instance, AFM studies on organic thin films often show how substrate properties and deposition conditions influence film morphology, such as the formation of self-assembled monolayers or crystalline structures. platypustech.comsemnan.ac.ir The roughness of the film, a critical parameter in many applications, can be quantified from AFM data. semnan.ac.ir
Scanning Tunneling Microscopy (STM) , on the other hand, relies on the quantum mechanical tunneling of electrons between a conducting tip and a conducting sample surface. ucdavis.eduucdavis.edu STM can achieve atomic resolution, making it possible to visualize individual molecules within an adsorbed layer. ucdavis.eduaps.org For a molecule like 2-(diphenylmethyl)benzothiazole, STM could potentially resolve the orientation of the benzothiazole and diphenylmethyl groups on a conductive substrate like gold or copper. Studies on similar aromatic molecules have demonstrated the ability of STM to determine the binding sites and packing arrangements of molecules on metal surfaces. ucdavis.eduaps.org The appearance of the molecule in an STM image is related to the local density of electronic states, providing electronic as well as structural information. ucdavis.eduacs.org
Table 2: Comparison of AFM and STM for Characterizing 2-(diphenylmethyl)benzothiazole Films
| Feature | Atomic Force Microscopy (AFM) | Scanning Tunneling Microscopy (STM) |
| Principle | Measures forces between a sharp tip and the surface. platypustech.com | Measures quantum tunneling current between a conductive tip and the surface. ucdavis.edu |
| Substrate Requirement | Applicable to both conducting and insulating substrates. mdpi.com | Requires a conducting or semiconducting substrate. ucdavis.edu |
| Resolution | Typically provides high spatial resolution, capable of resolving molecular-scale features. semnan.ac.ir | Can achieve atomic resolution, imaging individual molecules and their electronic orbitals. ucdavis.eduacs.org |
| Information Obtained | Surface topography, film thickness, roughness, domain structure, and mechanical properties. researchgate.net | Atomic/molecular arrangement, surface electronic structure, and molecular orientation. aps.orgacs.org |
Electroanalytical Methods for Redox Behavior and Electrochemical Properties
Electroanalytical techniques are essential for probing the redox behavior of 2-(diphenylmethyl)benzothiazole. These methods provide insights into its electron transfer properties, which are fundamental to its potential applications in areas like electro-optic materials, sensors, and as a corrosion inhibitor. The electrochemical behavior is largely dictated by the benzothiazole core, which can be oxidized or reduced, and can be influenced by the diphenylmethyl substituent.
Cyclic Voltammetry
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. youtube.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes of the analyte. acs.orgresearchgate.net
For 2-(diphenylmethyl)benzothiazole, a cyclic voltammogram would likely reveal oxidation and/or reduction peaks corresponding to the transfer of electrons to or from the molecule's frontier molecular orbitals. The benzothiazole moiety is known to be electroactive. researchgate.netsemanticscholar.org The potential at which these peaks occur gives information about the energy levels of the HOMO (for oxidation) and LUMO (for reduction). The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible couple can indicate the number of electrons transferred in the process. researchgate.net
The reversibility of the redox process can be assessed by analyzing the shape of the voltammogram and how it changes with scan rate. An irreversible process, which might occur if the oxidized or reduced form of the molecule is unstable and undergoes a chemical reaction, would show a different characteristic peak shape and a strong dependence on the scan rate. semanticscholar.orgrsc.org Studies on related benzothiazole derivatives often report irreversible oxidation, sometimes leading to the formation of a polymeric film on the electrode surface. semanticscholar.org The diphenylmethyl group, while not as readily electroactive as the benzothiazole core, could influence the redox potentials and the stability of the resulting radical ions. rsc.org
Table 3: Hypothetical Cyclic Voltammetry Data for 2-(diphenylmethyl)benzothiazole
| Parameter | Representative Value/Observation | Interpretation |
| Oxidation Potential (Epa) | +1.2 to +1.6 V (vs. Ag/AgCl) | Potential at which the molecule is oxidized, likely involving the benzothiazole ring system. |
| Reduction Potential (Epc) | -1.8 to -2.2 V (vs. Ag/AgCl) | Potential at which the molecule is reduced. |
| Peak Separation (ΔEp) | > 100 mV | Suggests a quasi-reversible or irreversible electron transfer process. |
| Scan Rate Dependence | Peak current increases with the square root of the scan rate. | Indicates a diffusion-controlled process, typical for soluble species. |
| Multi-cycle Behavior | Decrease in peak currents over successive cycles. | May suggest fouling of the electrode surface or consumption of the analyte in a follow-up reaction. semanticscholar.org |
Chronoamperometry
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where an electrochemical reaction occurs, and the resulting current is monitored as a function of time. This method is particularly useful for studying the kinetics of chemical reactions coupled to electron transfer, determining diffusion coefficients, and quantifying the surface area of an electrode.
In the context of 2-(diphenylmethyl)benzothiazole, chronoamperometry could be used to investigate the kinetics of its adsorption onto an electrode surface or to study the stability of its electrochemically generated radical ions. acs.org For instance, if the compound is studied for its corrosion inhibition properties, chronoamperometry can monitor the rate of hydrogen permeation through a metal, which is affected by the presence of the inhibitor film. kfupm.edu.sa
A typical chronoamperometric experiment for a diffusion-controlled process results in a current that decays over time, following the Cottrell equation. Deviations from this behavior can indicate other processes, such as convection or coupled chemical reactions. By analyzing the current-time transient, one can extract kinetic parameters for these associated reactions. For example, in studies of electrochemically induced dissociation, the rate constant for the decay of a radical anion can be determined from chronoamperometric data. rsc.org
Table 4: Potential Applications of Chronoamperometry for 2-(diphenylmethyl)benzothiazole
| Application Area | Experimental Setup and Measurement | Information Gained |
| Diffusion Coefficient Measurement | A potential step is applied to a quiescent solution of the compound to initiate its oxidation or reduction. The resulting current-time curve is recorded. | The diffusion coefficient (D) of the molecule can be calculated from the Cottrell plot (I vs. t⁻¹/²). |
| Adsorption Studies | The electrode is held at a potential where no reaction occurs, then stepped to a potential that induces a reaction of the adsorbed species. nih.gov | The charge associated with the reaction of the adsorbed layer can be quantified, providing information on surface coverage. |
| Kinetic Analysis of Coupled Reactions | The potential is stepped to a value that generates a reactive intermediate (e.g., a radical ion). The current decay is monitored. rsc.org | The rate constant of the follow-up chemical reaction can be determined by comparing the experimental data to theoretical models. |
| Corrosion Inhibition Evaluation | Used in a Devanathan-Stachurski cell to measure the hydrogen permeation current through a metal membrane with and without the inhibitor in the solution. kfupm.edu.sa | The effectiveness of 2-(diphenylmethyl)benzothiazole in inhibiting hydrogen entry into the metal can be quantified. acs.orgkfupm.edu.sa |
Emerging Research Frontiers and Future Directions for Benzothiazole, 2 Diphenylmethyl
Integration with Nanoscience and Nanotechnology Platforms
The convergence of benzothiazole (B30560) chemistry with nanoscience is a burgeoning field with significant potential. Although direct studies on integrating Benzothiazole, 2-(diphenylmethyl)-, into nanotechnology platforms are nascent, research on related derivatives provides a clear roadmap.
One promising avenue involves the use of nanoparticles as catalysts for the synthesis of 2-substituted benzothiazoles. mdpi.com Research has demonstrated the use of Molybdenum trioxide (MoO₃) nanorods and Bismuth oxide (Bi₂O₃) nanoparticles to facilitate the green synthesis of these compounds. mdpi.com These methods often offer advantages like high yields, mild reaction conditions, and catalyst recyclability. mdpi.com Another approach utilized a nanorod-shaped ionogel as a non-toxic, recyclable catalyst for solvent-free synthesis. mdpi.com
Beyond synthesis, there is a significant opportunity to use benzothiazole derivatives as functional components of nanomaterials. Their inherent fluorescence and ability to bind to specific biological targets make them ideal candidates for surface functionalization of nanoparticles. Such nano-conjugates could be developed for targeted drug delivery, where the benzothiazole moiety acts as a homing agent, or for enhanced diagnostic imaging. The development of palladium nanoparticles supported by phenanthroline represents a step in creating sophisticated nanocatalysts for benzothiazole synthesis. mdpi.com
Exploration in Advanced Imaging Techniques and Bioimaging Probes
The unique photophysical properties of the benzothiazole core have made its derivatives highly attractive as fluorescent probes for bioimaging. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.
Researchers have successfully designed and synthesized novel "push-pull" benzothiazole (PP-BTA) derivatives that act as fluorescent probes for detecting protein aggregates associated with neurodegenerative diseases. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov One such derivative, PP-BTA-4, was shown to clearly stain Aβ plaques in brain sections from Alzheimer's patients and Lewy bodies composed of α-syn in Parkinson's brain sections. nih.gov
Another significant advancement is the development of benzothiazole probes with high two-photon absorption (TPA) cross-sections. nih.gov One compound, 2-[4-(dimethylamino)phenyl]-1,3-benzothiazole-6-carbonitrile (DBC), displayed a remarkably high TPA cross-section, making it a promising candidate for two-photon microscopy. nih.gov This advanced imaging technique allows for deeper tissue penetration and reduced photodamage, which is highly advantageous for in vivo studies. The high fluorescence quantum yield of such compounds further enhances their utility in detecting biomolecules and in the diagnosis and treatment of diseases like cancer. nih.gov
Table 1: Bioimaging Properties of Selected Benzothiazole Derivatives
| Compound/Class | Target/Application | Key Findings | Reference |
|---|---|---|---|
| Push-Pull Benzothiazole (PP-BTA) Derivatives | β-amyloid and α-synuclein aggregates | Demonstrated affinity for Aβ(1-42) (Kd = 40-148 nM) and α-syn (Kd = 48-353 nM) aggregates. Fluorescence intensity significantly increased upon binding. | nih.gov |
| 2-[4-(dimethylamino)phenyl]-1,3-benzothiazole-6-carbonitrile (DBC) | Two-Photon Microscopy Probe | High two-photon absorption cross-section (407 ± 18 GM) and high fluorescence quantum yield. | nih.gov |
Development of Sustainable and Economically Viable Industrial Syntheses
The growing emphasis on green chemistry is driving the development of more sustainable and cost-effective methods for synthesizing benzothiazole derivatives. The traditional synthesis often involves harsh conditions or toxic reagents, but modern approaches are overcoming these limitations.
A key strategy is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds under environmentally benign conditions. mdpi.comnih.gov Researchers have developed numerous "green" protocols that offer high yields and simple work-up procedures. These include:
Solvent-free reactions: One method achieves excellent yields in minutes by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature without any solvent. researchgate.net
Water-based synthesis: An efficient, metal-free, one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org
Green catalysts: A mixture of H₂O₂/HCl in ethanol (B145695) provides a simple and effective catalytic system for synthesizing 2-substituted benzothiazoles at room temperature. mdpi.com Similarly, copper sulfate (B86663) in aqueous media has been used as an inexpensive and efficient catalyst. orgchemres.org
Recyclable catalysts: Heterogeneous catalysts like hydrotalcite and those supported on silica (B1680970) gel have been employed, allowing for easy separation and reuse, which is crucial for industrial-scale production. mdpi.com
These methods not only reduce the environmental impact but also enhance the economic viability of producing these valuable compounds by minimizing waste, energy consumption, and the use of expensive or hazardous materials. researchgate.netrsc.orgorgchemres.org
Table 2: Comparison of Selected Green Synthesis Methods for 2-Substituted Benzothiazoles
| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Condensation | None | Solvent-free | Room temperature, short reaction time (3 min), excellent yields. | researchgate.net |
| Condensation | H₂O₂/HCl | Ethanol | Room temperature, short reaction time (45-60 min), excellent yields (85-94%). | mdpi.com |
| Cyclization | Copper Sulfate (CuSO₄) | Water/Glycerol (B35011) | Inexpensive catalyst, green solvents, high yield. | orgchemres.org |
| Cyclization | Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, excellent yield, short reaction time. | rsc.org |
| Condensation | MoO₃ Nanoparticles | Solvent-free | Recyclable catalyst, mild conditions, green strategy. | mdpi.com |
Leveraging Machine Learning and Artificial Intelligence for Compound Design and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For benzothiazole derivatives, these computational tools offer a powerful way to accelerate the design and identification of new compounds with optimized properties.
One of the key applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. For instance, a 3D-QSAR model was successfully built for a series of benzothiazole derivatives bearing an indole (B1671886) moiety to guide further structural modification for enhanced antitumor activity. nih.gov These models use statistical methods to correlate chemical structures with biological activities, allowing researchers to predict the potency of new, unsynthesized compounds. nih.gov
Molecular docking studies are another critical computational tool used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. This provides insights into the mechanism of action and helps in the rational design of more effective drugs. nih.gov By combining docking with synthetic chemistry, researchers can focus their efforts on the most promising candidates, saving time and resources.
Although these advanced computational studies have yet to be specifically applied to Benzothiazole, 2-(diphenylmethyl)-, the established success with other benzothiazole derivatives provides a strong foundation. nih.gov Future research will likely involve using AI to screen vast virtual libraries of compounds, predict their synthetic accessibility, and optimize them for multiple properties simultaneously, such as efficacy, toxicity, and metabolic stability.
Interdisciplinary Research Avenues and Collaborative Opportunities
The diverse functionality of the benzothiazole scaffold inherently fosters interdisciplinary research, creating collaborative opportunities across multiple scientific fields. The journey of a benzothiazole derivative from a laboratory curiosity to a potential therapeutic agent involves a synergistic effort from chemists, biologists, pharmacologists, and computational scientists. ijpsr.comresearchgate.net
Medicinal Chemistry and Pharmacology: The most prominent area of collaboration is in drug discovery. Chemists synthesize novel derivatives, which are then evaluated by pharmacologists for their biological activity against various diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.gov
Materials Science and Chemistry: The development of benzothiazoles for applications in materials science, such as fluorescent probes or components of organic light-emitting diodes (OLEDs), requires close collaboration between synthetic chemists and materials scientists to fine-tune their photophysical and electronic properties. nih.gov
Computational and Experimental Science: As highlighted previously, the integration of computational modeling with experimental work is becoming standard practice. Computational chemists can predict promising structures, which are then synthesized and tested by experimentalists, creating a feedback loop that accelerates the discovery process. nih.gov
The future development of compounds like Benzothiazole, 2-(diphenylmethyl)-, will increasingly rely on these collaborative efforts. For example, a project might involve a synthetic chemistry lab creating the compound, a biology lab testing its efficacy in cell-based assays, a nanotechnology group formulating it for delivery, and a computational team modeling its interactions to suggest next-generation improvements.
Unexplored Reactivity Patterns and Novel Transformations
While the synthesis of the 2-substituted benzothiazole ring is well-established, primarily through the condensation of 2-aminothiophenol with carbonyl compounds, there remains significant scope for discovering novel reactivity patterns and transformations. mdpi.comnih.gov
Current research is exploring more sophisticated and atom-economical synthetic routes. For example, cascade reactions initiated by radicals offer a metal-free method to construct the benzothiazole core. nih.gov Another area of interest is the direct functionalization of a pre-existing benzothiazole ring at the C-2 position. nih.gov This approach allows for the late-stage introduction of various substituents, providing rapid access to a diverse library of compounds for screening. For instance, direct alkylation of the benzothiazole ring with acetonitrile (B52724) has been demonstrated. nih.gov
Furthermore, palladium-catalyzed coupling reactions are being employed for the synthesis of complex 2-arylbenzothiazoles from benzyl (B1604629) alcohols and 2-aminothiophenol through a dehydrogenative coupling strategy. nih.gov The exploration of photocatalytic methods, where visible light is used to generate reactive intermediates, is another exciting frontier that could lead to milder and more selective synthetic protocols. nih.gov
For a compound like Benzothiazole, 2-(diphenylmethyl)-, the bulky diphenylmethyl group at the 2-position could influence the reactivity of the benzothiazole core in unique ways. Investigating its participation in, or influence on, reactions such as electrophilic substitution on the benzene (B151609) ring, or novel cyclization reactions, could unveil new chemical transformations and synthetic applications for this class of molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(diphenylmethyl)benzothiazole derivatives, and how do reaction conditions influence yield?
- The synthesis of 2-substituted benzothiazoles typically involves condensation of 2-aminothiophenol with aldehydes or ketones. For 2-(diphenylmethyl) derivatives, sodium hydrosulfite is often used as an oxidizing agent under catalyst-free conditions to promote cyclization . Suzuki cross-coupling reactions are also effective for introducing aryl groups at the 2-position, as demonstrated with 2-(4-bromophenyl)benzothiazole and phenylboronic acid derivatives . Key factors affecting yield include solvent choice (e.g., methanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants.
Q. How do structural modifications of 2-(diphenylmethyl)benzothiazole impact fluorescence properties?
- Substituents on the benzothiazole core and diphenylmethyl group significantly alter fluorescence. For example, electron-donating groups (e.g., hydroxyl or methoxy) enhance excited-state intramolecular proton transfer (ESIPT), leading to red-shifted emission. Fluorescence intensity and quantum yield are concentration-dependent, with optimal results observed at 10⁻⁴–10⁻⁵ M in methanol under 330 nm excitation .
Advanced Research Questions
Q. What strategies resolve contradictions in fluorescence data for benzothiazole-based probes?
- Discrepancies in fluorescence spectra often arise from solvent polarity, aggregation effects, or competing photophysical pathways (e.g., ESIPT vs. charge transfer). To mitigate these, researchers should standardize solvent systems, use controlled concentrations, and validate results with time-resolved fluorescence spectroscopy. For ESIPT probes, deuterated solvents can stabilize proton transfer states, clarifying emission profiles .
Q. How can structure-activity relationships (SARs) guide the design of multifunctional 2-(diphenylmethyl)benzothiazole derivatives?
- SAR studies prioritize substituents that enhance both biological and photophysical properties. For instance:
- Anticancer activity : A diphenylmethyl group at the 2-position improves lipophilicity, facilitating mitochondrial membrane penetration to induce apoptosis via caspase-3 activation .
- Antioxidant activity : Electron-rich substituents (e.g., hydroxyl groups) on the phenyl rings enhance radical scavenging capacity, as measured by DPPH assays .
Systematic evaluation across in vitro assays (e.g., antiproliferative, antifungal) is critical for identifying dual-action candidates .
Q. What experimental approaches validate the mitochondrial apoptosis pathway for benzothiazole derivatives in cancer cells?
- Key methodologies include:
- JC-1 staining : To detect mitochondrial membrane depolarization.
- Western blotting : For quantifying pro-apoptotic proteins (e.g., Bax, cytochrome c) and caspase-9/3 activation.
- Flow cytometry : To assess Annexin V/PI staining and cell cycle arrest.
For example, derivative YLT322 showed dose-dependent apoptosis in hepatocellular carcinoma cells via Bax/Bcl-2 imbalance and caspase-9 cleavage .
Q. How can computational methods optimize the design of ESIPT-based fluorescent probes using 2-(diphenylmethyl)benzothiazole scaffolds?
- Density functional theory (DFT) calculations predict energy barriers for proton transfer and emission wavelengths. Substituents like nitro groups stabilize the enol form, while methoxy groups favor keto tautomers. Experimental validation via solvatochromic studies and X-ray crystallography ensures alignment with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
